N-(4-丙基苯基)-1-对甲苯磺酰哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用
抗肿瘤活性和激酶抑制
研究结构相似的化合物,例如取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺,突出了潜在的抗肿瘤活性和对特定激酶的选择性。此类化合物已证明在抑制 Met 激酶超家族中有效,提示了通过激酶抑制机制研究“N-(4-丙基苯基)-1-甲苯磺酰基哌啶-4-甲酰胺”的抗癌潜力的途径(Schroeder 等人,2009 年)。
组蛋白脱乙酰基酶抑制
另一个感兴趣的领域是组蛋白脱乙酰基酶 (HDAC) 的抑制,它在表观遗传调控中起着至关重要的作用,并已成为癌症治疗的目标。N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 等化合物已显示出对 HDAC 的选择性抑制,为探索“N-(4-丙基苯基)-1-甲苯磺酰基哌啶-4-甲酰胺”作为癌症治疗的潜在 HDAC 抑制剂提供了框架(周等人,2008 年)。
DNA 结合和抗肿瘤作用
针对 DNA 结构的小分子研究,包括 9-氨基吖啶甲酰胺,强调了 DNA 相互作用在抗肿瘤活性中的重要性。这些分子与各种 DNA 结构结合的能力及其生物活性评估可能为“N-(4-丙基苯基)-1-甲苯磺酰基哌啶-4-甲酰胺”的潜在 DNA 结合特性和抗肿瘤作用提供有价值的见解(豪厄尔等人,2012 年)。
免疫调节
化合物对免疫反应的调节可能是治疗应用的重要途径。例如,N-[2-(二甲氨基)乙基]吖啶-4-甲酰胺的衍生物已显示出对实体瘤的显着活性,提示“N-(4-丙基苯基)-1-甲苯磺酰基哌啶-4-甲酰胺”作为免疫调节剂的潜力(阿特韦尔等人,1987 年)。
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact.
未来方向
This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-propylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-4-18-7-9-20(10-8-18)23-22(25)19-13-15-24(16-14-19)28(26,27)21-11-5-17(2)6-12-21/h5-12,19H,3-4,13-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKUJUZLUACVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propylphenyl)-1-tosylpiperidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。